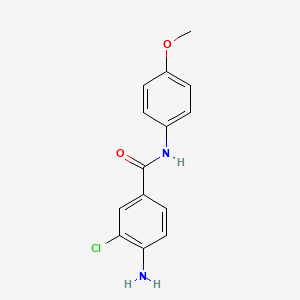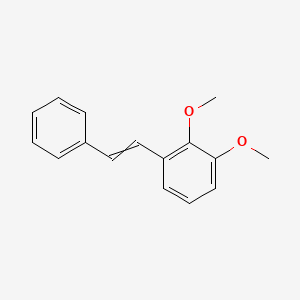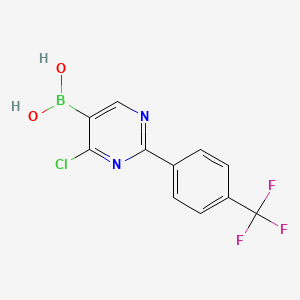
(N'-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is a chemical compound with the molecular formula C₉H₁₈N₂O₄. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester typically involves the reaction of tert-butoxycarbonyl hydrazine with ethyl glyoxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Scientific Research Applications
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl hydrazine: Similar in structure but lacks the imino-acetic acid ethyl ester moiety.
Ethyl glyoxylate: Used as a starting material in the synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester.
N-tert-Butoxycarbonyl hydrazino acetic acid: Similar but without the ethyl ester group.
Uniqueness
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is unique due to its combination of the Boc protecting group and the imino-acetic acid ethyl ester moiety. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H17N3O4 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate |
InChI |
InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14) |
InChI Key |
KVYDKLDNFUYBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


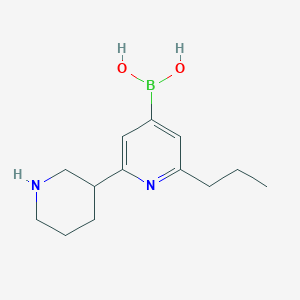
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
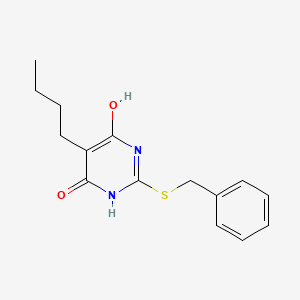
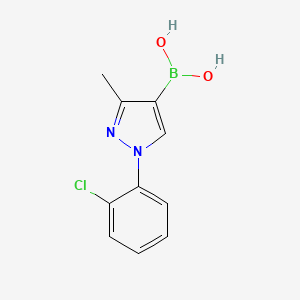
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
